N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methyl ketones under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the piperidine ring using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-dimethyl-1,4-butanediamine: A simpler compound with similar structural features but lacking the benzothiazole moiety.
N~1~,N~1~-dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Another compound with a dimethylated amine group but different aromatic substitution.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-4-5-13-14(10-11)24-16(18-13)19-15(22)12-6-8-21(9-7-12)17(23)20(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEZEOMIJJYBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.